molecular formula C5H9BrO2Zn B1611295 (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide CAS No. 312693-18-8

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Cat. No.: B1611295
CAS No.: 312693-18-8
M. Wt: 246.4 g/mol
InChI Key: ZHZWKFSRZQRSJL-FHNDMYTFSA-M
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Description

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is an organozinc compound that is used as a reagent in organic synthesis. This compound is particularly valuable in asymmetric synthesis due to its chiral nature, which allows for the production of enantiomerically pure products. The presence of the zinc atom in the molecule facilitates various chemical transformations, making it a versatile tool in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide typically involves the reaction of (S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

(S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide\text{(S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide} + \text{Zn} \rightarrow \text{this compound} (S)-(-)-3-methoxy-2-methyl-3-oxopropyl bromide+Zn→(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity starting materials and controlled reaction conditions ensures the consistent production of the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Addition: The compound can add to carbonyl groups, forming new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in cross-coupling reactions.

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Addition: Typically performed in the presence of a Lewis acid catalyst.

    Transmetalation: Often carried out with palladium or copper catalysts under mild conditions.

    Substitution Reactions: Conducted in polar aprotic solvents like THF or dimethylformamide (DMF).

Major Products: The major products formed from these reactions include various alcohols, ketones, and complex organic molecules, depending on the specific reaction conditions and substrates used.

Scientific Research Applications

(S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide has numerous applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and natural products.

    Medicine: Utilized in the development of chiral drugs, where the enantiomeric purity is crucial for therapeutic efficacy.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide involves the coordination of the zinc atom to various functional groups, facilitating nucleophilic addition or substitution reactions. The zinc atom acts as a Lewis acid, stabilizing the transition state and lowering the activation energy of the reaction. This enhances the reactivity of the compound and allows for the selective formation of desired products.

Comparison with Similar Compounds

    ®-(+)-3-methoxy-2-methyl-3-oxopropylzinc bromide: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.

    3-methoxy-2-methyl-3-oxopropylzinc chloride: A similar organozinc compound with a chloride ion instead of bromide, which may exhibit different reactivity and selectivity.

    3-methoxy-2-methyl-3-oxopropylmagnesium bromide: A Grignard reagent with similar reactivity but different metal center.

Uniqueness: (S)-(-)-3-methoxy-2-methyl-3-oxopropylzinc bromide is unique due to its chiral nature and the presence of the zinc atom, which provides distinct reactivity and selectivity compared to other organometallic reagents. Its ability to participate in asymmetric synthesis makes it particularly valuable in the production of enantiomerically pure compounds.

Properties

IUPAC Name

bromozinc(1+);methyl (2S)-2-methanidylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9O2.BrH.Zn/c1-4(2)5(6)7-3;;/h4H,1H2,2-3H3;1H;/q-1;;+2/p-1/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZWKFSRZQRSJL-FHNDMYTFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC([CH2-])C(=O)OC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([CH2-])C(=O)OC.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312693-18-8
Record name [(2S)-3-Methoxy-2-methyl-3-oxopropyl]bromozinc
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=312693-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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